molecular formula C15H23ClN4O3 B556287 Bz-Arg-OEt.HCl CAS No. 2645-08-1

Bz-Arg-OEt.HCl

Cat. No.: B556287
CAS No.: 2645-08-1
M. Wt: 342,82 g/mole
InChI Key: HIXDELXKSSLIKB-YDALLXLXSA-N
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Description

Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is an amino acid derivative widely used in biochemical research. It serves as a substrate for various proteases, including trypsin, thrombin, and kallikreins. This compound is particularly valuable in enzymatic studies due to its ability to form stable intermediates and its reactivity with nucleophiles .

Scientific Research Applications

Bz-Arg-OEt.HCl is extensively used in scientific research, particularly in the fields of biochemistry and enzymology. Its applications include:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bz-Arg-OEt.HCl is a good substrate for determining the esterase activities of several enzymes such as plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin, as well as an acid carboxypeptidase from Aspergillus niger . It interacts with these enzymes in a way that allows for the determination of their esterase activities . For boar acrosin, a Km of 5 · 10⁻⁵ M was determined .

Cellular Effects

The cellular effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride are significant. It has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing 99% of the initial bacterial population after only 1 hour of contact . This reveals its potential use as an effective disinfectant .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to trypsin, forming an acyl intermediate which can be attacked by a nucleophile such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is formed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride have been observed over time. The compound has been used in peptide synthesis and hydrolysis reactions, with the resulting immobilizate being used over ten cycles with an activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with an activity retention of 87% in buffered aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bz-Arg-OEt.HCl can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving N-α-Benzoyl-L-arginine in anhydrous ethanol, followed by the addition of hydrochloric acid. The mixture is then refluxed for several hours to yield the ethyl ester hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bz-Arg-OEt.HCl undergoes various chemical reactions, including hydrolysis, amidation, and esterification. It is particularly reactive in the presence of nucleophiles, leading to the formation of peptide bonds .

Common Reagents and Conditions:

    Hydrolysis: Involves the use of water or aqueous buffers, often catalyzed by enzymes like trypsin or papain.

    Amidation: Typically performed with amines in the presence of a catalyst such as papain.

    Esterification: Requires alcohols and acids under reflux conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bz-Arg-OEt.HCl is unique due to its ethyl ester group, which makes it more soluble in organic solvents compared to other similar compounds. This property enhances its utility in various biochemical assays and synthetic applications .

Properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

971-21-1 (Parent)
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
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CAS No.

2645-08-1, 16706-37-9
Record name N-Benzoyl-L-arginine ethyl ester hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=16706-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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